molecular formula C12H16N2O2 B8424116 N-(4-Hydroxycyclohexyl)-3-pyridinecarboxamide

N-(4-Hydroxycyclohexyl)-3-pyridinecarboxamide

Cat. No.: B8424116
M. Wt: 220.27 g/mol
InChI Key: SVCDECJWLJLGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxycyclohexyl)-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9/h1-2,7-8,10-11,15H,3-6H2,(H,14,16)

InChI Key

SVCDECJWLJLGDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nicotinic acid (2.14 g, 0.017 mol) was suspended in 75 mL of dry tetrahydrofuran, then 1.76 g of freshly distilled triethylamine were added. The clear solution thus obtained was cooled to -4° C. in an ice bath under argon, then ethyl chloroformate (1.88 g, 0.014 mol) in 10 mL of tetrahydrofuran was added such that the temperature did not go above 0° C. The free aminocyclohexanol (2.0 g, 0.017 mol) was added as a powder to the cold reaction mixture, which was allowed to come to room temperature and stirred for 2 hours. The precipitate which formed was collected by filtration, dissolved in 28 mL of hot water and recrystallized as 3.25 g (85%) of fine colorless needles melting at 208°-210° C. and having the formula ##STR113## as confirmed by elemental analysis.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

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